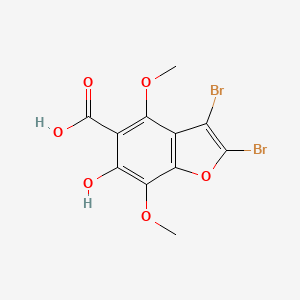
2-(((1H-Pyrrol-2-yl)methylene)hydrazono)-1,2-diphenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((1H-Pyrrol-2-yl)methylene)hydrazono)-1,2-diphenylethanone is a complex organic compound that features a pyrrole ring, a hydrazone linkage, and a diphenylethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1H-Pyrrol-2-yl)methylene)hydrazono)-1,2-diphenylethanone typically involves the condensation of pyrrole-2-carbaldehyde with hydrazine derivatives under controlled conditions. One common method involves dissolving pyrrole-2-formaldehyde in ethanol and adding it to a solution of the hydrazine derivative in ethanol and water. The mixture is then heated and stirred for several hours before being cooled to room temperature to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((1H-Pyrrol-2-yl)methylene)hydrazono)-1,2-diphenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Agents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution at the pyrrole ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(((1H-Pyrrol-2-yl)methylene)hydrazono)-1,2-diphenylethanone has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-(((1H-Pyrrol-2-yl)methylene)hydrazono)-1,2-diphenylethanone exerts its effects involves interactions with various molecular targets. The compound can form coordination complexes with metal ions, influencing redox states and electronic properties . Additionally, its hydrazone linkage allows it to participate in hydrogen bonding and other non-covalent interactions, affecting biological pathways and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(7-Chloroquinolin-4-yl)-2-[(1H-pyrrol-2-yl)methylene]hydrazine: Exhibits cytotoxic activity against melanoma cells.
2,6-Bis(1H-imidazol-2-yl)pyridine: Used in coordination chemistry and exhibits high-temperature spin crossover properties.
Uniqueness
2-(((1H-Pyrrol-2-yl)methylene)hydrazono)-1,2-diphenylethanone is unique due to its combination of a pyrrole ring, hydrazone linkage, and diphenylethanone moiety. This structure allows it to participate in a wide range of chemical reactions and form diverse coordination complexes, making it valuable in various research fields.
Eigenschaften
Molekularformel |
C19H15N3O |
|---|---|
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
(2E)-1,2-diphenyl-2-[(E)-1H-pyrrol-2-ylmethylidenehydrazinylidene]ethanone |
InChI |
InChI=1S/C19H15N3O/c23-19(16-10-5-2-6-11-16)18(15-8-3-1-4-9-15)22-21-14-17-12-7-13-20-17/h1-14,20H/b21-14+,22-18+ |
InChI-Schlüssel |
WNAQOMTZMFKMPR-SEUYJHDCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N\N=C\C2=CC=CN2)/C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NN=CC2=CC=CN2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


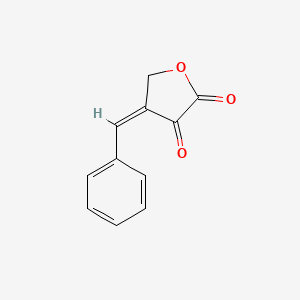
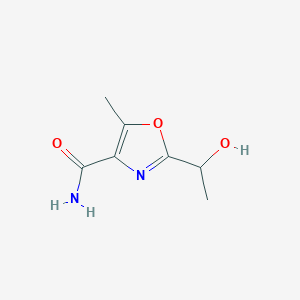




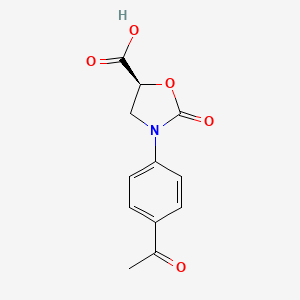
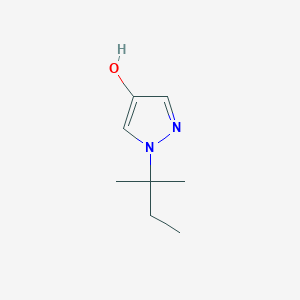
![(S)-2-Amino-N-((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-3-phenylpropanamide](/img/structure/B12876345.png)
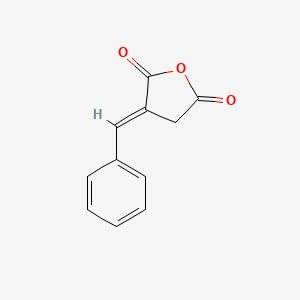

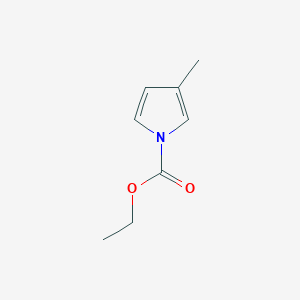
![2-(Chloromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12876369.png)
